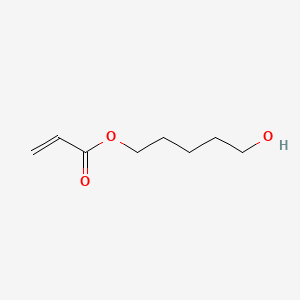

5-Hydroxypentyl acrylate

Description

Context within the Landscape of Hydroxyl-Functionalized Acrylate (B77674) Monomers

Hydroxyl-functionalized acrylate monomers are a class of compounds that possess both a polymerizable acrylate group and a hydroxyl (-OH) group. atamankimya.com This dual functionality makes them exceptionally versatile building blocks in polymer synthesis. atamankimya.com The hydroxyl group provides a reactive site for post-polymerization modification, cross-linking, and for influencing polymer properties such as adhesion, hydrophilicity, and chemical resistance. atamankimya.comrsc.org

Commonly used hydroxyl-functionalized acrylates include 2-hydroxyethyl acrylate (HEA), 2-hydroxypropyl acrylate (HPA), and 4-hydroxybutyl acrylate. google.comsigmaaldrich.com These monomers are frequently copolymerized with other acrylate and methacrylate (B99206) esters to create acrylic polyols, which are foundational to many high-performance coatings and adhesives. pcimag.comresearchgate.net 5-Hydroxypentyl acrylate, with its five-carbon spacer between the acrylate and hydroxyl groups, offers a longer, more flexible side chain compared to its shorter-chain counterparts. This structural difference can impart distinct properties to the resulting polymers, such as increased flexibility and altered surface characteristics.

The selection of a specific hydroxyl-functionalized acrylate is a critical design choice that influences the final polymer's characteristics. For instance, the introduction of hydroxyl groups can increase the polarity of the polymer system and provide sites for cross-linking, which is essential for transforming a polymer into a high-strength, solvent-resistant thermoset adhesive. rsc.org

Significance of Terminal Hydroxyl Functionality in this compound for Polymer Design

The terminal hydroxyl group in this compound is a key feature that polymer chemists leverage to engineer materials with specific functionalities. This hydroxyl group serves as a versatile handle for a variety of chemical transformations, significantly expanding the design possibilities for advanced polymers. atamankimya.comrsc.org

One of the most important applications of the terminal hydroxyl group is in cross-linking reactions. These reactions are crucial for creating robust, three-dimensional polymer networks. rsc.org For example, the hydroxyl groups can react with isocyanates to form polyurethane networks, or with melamines and epoxides to create other types of thermoset polymers. rsc.orggoogle.com This cross-linking dramatically enhances the mechanical properties, such as strength and chemical resistance, of the final material. rsc.org The longer pentyl chain in this compound can influence the cross-link density and the flexibility of the resulting network.

Furthermore, the hydroxyl functionality improves the adhesion of the polymer to various substrates. atamankimya.com The polar -OH groups can form hydrogen bonds with surfaces, leading to stronger interfacial bonding. This is a highly desirable characteristic in applications such as coatings, adhesives, and sealants. atamankimya.comatamankimya.com The hydrophilicity imparted by the hydroxyl groups also plays a role in applications requiring controlled water absorption or wettability. atamankimya.com

The terminal hydroxyl group also allows for post-polymerization modifications. This means that after the initial polymer chain is formed, the hydroxyl groups can be further reacted to introduce new functional groups, graft other polymer chains, or attach specific molecules. This opens up possibilities for creating complex polymer architectures and materials with highly specialized functions. For instance, hydroxyl-terminated polyacrylates are key intermediates in the synthesis of polyacrylate-based polyurethane dispersions (PUDs). mdpi.com

Current Research Frontiers and Future Directions in this compound Polymerization and Applications

The field of polymer science is continuously advancing, and research involving this compound and similar functional monomers is an active area of investigation. Current research frontiers are focused on several key areas:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization are being explored to synthesize well-defined polymers from acrylate monomers. mdpi.comacs.org These methods allow for precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers, star polymers), which is difficult to achieve with conventional free-radical polymerization. sigmaaldrich.comacs.org Applying these techniques to monomers like this compound could lead to novel materials with highly controlled properties.

Bio-based Polymers: There is a growing interest in developing polymers from renewable resources to reduce reliance on petrochemical feedstocks. acs.org Research into synthesizing this compound or analogous monomers from bio-based sources is a promising future direction. Incorporating such monomers into polymer formulations can lead to more sustainable and environmentally friendly materials. cureusjournals.com

Stimuli-Responsive Polymers: The hydroxyl group of this compound can be used as a starting point to introduce functionalities that respond to external stimuli such as pH, temperature, or light. expresspolymlett.comfrontiersin.org For example, copolymers containing hydroxyl-functional monomers can exhibit lower critical solution temperature (LCST) behavior, making them suitable for applications in drug delivery, sensors, and smart coatings. expresspolymlett.com

Advanced Coatings and Adhesives: The demand for high-performance, low-VOC (volatile organic compound) coatings and adhesives continues to drive research. pcimag.com The use of monomers like this compound in formulations for radiation-curable coatings (UV/EB curing) and high-solids coatings is an area of active development. atamankimya.compcimag.com The flexibility and reactivity of this compound make it a valuable component in creating durable and environmentally compliant materials. cureusjournals.com

Functional Copolymers: Copolymerization of this compound with other functional monomers is a powerful strategy to create materials with a combination of desired properties. researchgate.net Research is ongoing to explore new copolymer systems that leverage the unique contributions of the 5-hydroxypentyl side chain to achieve enhanced performance in areas like film-forming, durability, and wettability. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(10)11-7-5-3-4-6-9/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRQKLGGIVSJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205829 | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57198-94-4 | |

| Record name | 5-Hydroxypentyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57198-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPENTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPP26XW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Hydroxypentyl Acrylate Monomer

Established Esterification Routes for Hydroxyalkyl Acrylates

The most common method for synthesizing 5-hydroxypentyl acrylate (B77674) is the direct esterification of 1,5-pentanediol (B104693) with acrylic acid. google.com This equilibrium-driven reaction is typically catalyzed by an acid and involves the removal of water to shift the equilibrium towards the product. google.comnih.gov

Key aspects of this established route include:

Reactants: The primary reactants are 1,5-pentanediol and acrylic acid. guidechem.com

Catalysts: Acid catalysts are crucial for this process. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. nih.gov The concentration of the catalyst generally ranges from 0.001 to 5 wt% of the reaction mixture. google.com

Reaction Conditions: The esterification reaction is typically carried out at temperatures between 60°C and 140°C. google.com To enhance the reaction rate and yield, the water produced during the reaction is continuously removed. nih.gov Azeotropic distillation is an effective method for water removal and has been shown to yield up to 62% of the desired product. nih.gov

Reaction Monitoring and Time: The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR). google.com The reaction time generally falls within the range of 1 to 24 hours. google.com

Alternative established methods for producing hydroxyalkyl acrylates include transesterification and reaction with acyl chlorides. google.com Transesterification involves reacting 1,5-pentanediol with a (meth)acrylic acid ester, such as methyl (meth)acrylate or ethyl (meth)acrylate. google.com Another approach is the reaction of 1,5-pentanediol with (meth)acryloyl chloride. google.com

Table 1: Established Esterification Routes for Hydroxyalkyl Acrylates

| Method | Reactants | Catalysts | Typical Reaction Conditions | Key Considerations |

|---|---|---|---|---|

| Direct Esterification | 1,5-Pentanediol, Acrylic Acid | Sulfuric acid, p-toluenesulfonic acid nih.gov | 60-140°C google.com | Continuous removal of water is essential to drive the reaction forward. nih.gov |

| Transesterification | 1,5-Pentanediol, Methyl (meth)acrylate or Ethyl (meth)acrylate | Acid catalysts or metal oxides google.com | Similar to direct esterification, may be carried out under reduced pressure google.com | Reaction conditions and purification are similar to direct esterification. google.com |

| Reaction with Acyl Chloride | 1,5-Pentanediol, (Meth)acryloyl chloride | Typically no catalyst required | Generally lower temperatures than esterification | Acyl chlorides are highly reactive and require careful handling. |

Emerging Synthetic Strategies for High Purity 5-Hydroxypentyl Acrylate

The increasing demand for high-purity this compound in advanced applications has spurred the development of novel synthetic strategies. These emerging methods aim to improve product purity, enhance reaction efficiency, and provide greater control over the final product's properties.

One area of focus is the use of alternative reaction media and catalysts to minimize side reactions and facilitate purification. For instance, the use of enzyme-catalyzed reactions is being explored as a greener and more selective alternative to traditional acid catalysis. Enzymatic synthesis can often be performed under milder reaction conditions, reducing the formation of byproducts.

Furthermore, advanced polymerization techniques are being adapted for the synthesis of well-defined polymers incorporating this compound. Techniques like Controlled/Living Radical Polymerization (CLRP), including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allow for precise control over polymer architecture and molecular weight. jchemrev.comnih.gov While these are polymerization techniques, the principles of controlled reactions are influencing monomer synthesis to achieve higher purity starting materials.

Another emerging trend is the development of continuous flow synthesis processes. These systems offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and higher yields compared to batch processes.

Research is also being directed towards the use of renewable resources for the synthesis of diols like 1,5-pentanediol, which can then be used to produce bio-based this compound. bch-bruehl.de

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Catalysis | Utilizes enzymes as catalysts for the esterification reaction. | High selectivity, milder reaction conditions, environmentally friendly. | Enzyme cost and stability can be limiting factors. |

| Controlled Radical Polymerization Techniques (for subsequent polymerization) | Methods like ATRP and RAFT that allow for precise polymer synthesis. jchemrev.comnih.gov | Precise control over polymer architecture and molecular weight. jchemrev.com | Requires highly pure monomers and specialized initiators and catalysts. |

| Continuous Flow Synthesis | The reaction is carried out in a continuous reactor system. | Better control over reaction parameters, improved consistency and yield. | Higher initial investment in equipment. |

| Bio-based Synthesis | Utilization of renewable feedstocks to produce the diol precursor. bch-bruehl.de | Reduced environmental impact, potential for "green" polymers. | Availability and cost of bio-based feedstocks can be a challenge. |

Advanced Polymerization Strategies for 5 Hydroxypentyl Acrylate

Homopolymerization of 5-Hydroxypentyl Acrylate (B77674)

Homopolymers of 5-hydroxypentyl acrylate, denoted as poly(this compound) or P(5-HPA), can be synthesized through several radical polymerization techniques. The choice of method significantly impacts the final properties of the polymer.

Conventional Free Radical Polymerization Kinetics and Control

Conventional free radical polymerization (FRP) is a widely used method for polymerizing acrylate monomers. The process involves three main kinetic steps: initiation, propagation, and termination. rsc.org Initiation is typically achieved using thermal or photochemical decomposition of an initiator molecule to generate radicals. These radicals then react with 5-HPA monomers in the propagation step to form growing polymer chains. Termination, which is an irreversible step, occurs primarily through radical-radical recombination or disproportionation, leading to the cessation of chain growth. acs.org

The kinetics of FRP for multifunctional acrylates can be complex, often exhibiting autoacceleration, where the polymerization rate increases dramatically due to a decrease in the termination rate as viscosity increases. imaging.org This is followed by autodeceleration, as propagation becomes diffusion-controlled. imaging.org

A significant drawback of conventional FRP is the lack of control over the polymerization process. The rapid and irreversible termination reactions result in polymers with a broad molecular weight distribution (high polydispersity index, PDI) and poorly defined chain-end functionalities. acs.org Control over the final polymer network properties is limited, and strategies to improve efficiency often focus on managing the population of chain-carrying radicals to mitigate premature termination. radtech.orgradtech.org

Controlled Radical Polymerization (CRP) of this compound

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), techniques have been developed. These methods introduce a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. This reversible deactivation minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low PDI, and high chain-end fidelity. mdpi.com The main CRP techniques applicable to 5-HPA are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for polymerizing acrylates and other monomers. cmu.edunih.gov The mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically involving copper. cmu.edu An alkyl halide initiator is reversibly activated by the metal complex in its lower oxidation state (e.g., Cu(I)Br), generating a propagating radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). cmu.edurug.nl The radical propagates by adding monomer units before being deactivated by the higher oxidation state metal complex, reforming the dormant species. nih.gov

Because ATRP is a radical-based process, it is tolerant to a wide variety of functional groups, including the hydroxyl group in 5-HPA. cmu.edu The molecular weight of the resulting P(5-HPA) can be controlled by the initial ratio of monomer to initiator concentrations. cmu.edu Recent advancements have introduced photoinduced ATRP techniques, which can be conducted under mild conditions, including in aqueous media and without rigorous deoxygenation, making them suitable for biological applications. nih.govnih.gov

Table 1: Representative Conditions for ATRP of Hydroxy-Functional Acrylates

nih.govresearchgate.netunipd.itReversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that offers excellent control over the polymerization of a vast range of monomers, including acrylates. wikipedia.orgscispace.com The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA), or RAFT agent. wikipedia.orgtcichemicals.com The growing polymer radical adds to the RAFT agent, forming an intermediate radical that then fragments to release a new radical, which can initiate further polymerization. This reversible chain transfer process establishes an equilibrium between active and dormant polymer chains, enabling controlled growth.

The choice of RAFT agent is critical and depends on the monomer being polymerized. nih.gov For acrylates like 5-HPA, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly used. wikipedia.org RAFT polymerization is valued for its tolerance to a wide array of functional groups and solvents, including aqueous systems. scispace.com Polymerization-Induced Self-Assembly (PISA) using RAFT aqueous dispersion polymerization is a powerful technique for preparing block copolymer nano-objects, a strategy that could be applied to polymers containing 5-HPA. nih.gov

Table 2: Examples of RAFT Polymerization of Hydroxy-Functional Acrylates

researchgate.netnih.govnih.govrsc.orgNitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain, forming a dormant alkoxyamine species. wikipedia.org At elevated temperatures, this alkoxyamine undergoes reversible homolytic cleavage of the C-O bond, regenerating the propagating radical and the nitroxide. icp.ac.ru This dynamic equilibrium maintains a low concentration of active radicals, thereby suppressing bimolecular termination reactions. wikipedia.org

While NMP is highly effective for styrenic monomers, its application to acrylates can be more challenging. rsc.org The polymerization of acrylates with traditional nitroxides like TEMPO is often difficult. researchgate.net However, the development of second-generation acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has enabled the controlled polymerization of acrylates. rsc.org An alternative strategy involves the synthesis of a polystyrene macroinitiator using a TEMPO-based system, which is then used to initiate the polymerization of an acrylate monomer. researchgate.net Despite these advances, NMP can be compromised by side reactions, such as intramolecular alkoxyamine decomposition, which must be minimized to ensure good control. rsc.orgnih.gov

Copolymerization of this compound

The hydroxyl functionality of 5-HPA makes it a valuable comonomer for introducing specific properties into copolymers. It can be copolymerized with a variety of other monomers, such as methyl methacrylate (B99206), butyl acrylate, styrene (B11656), and other functional acrylates, using the controlled radical polymerization techniques described above. researchgate.netgoogleapis.com

For instance, incorporating 5-HPA into an acrylic copolymer can enhance properties such as adhesion, flexibility, and weather resistance. The pendant hydroxyl groups serve as crosslinking sites, reacting with agents like polyisocyanates or amino resins to form durable polymer networks for coatings and adhesives. googleapis.com

In the context of advanced materials, 5-HPA can be used to synthesize amphiphilic block copolymers. For example, a hydrophobic block could be polymerized first, followed by a hydrophilic block of P(5-HPA). Such copolymers can self-assemble in solution to form micelles or vesicles, which have applications in various fields. The synthesis of these complex architectures is readily achieved using methods like ATRP and RAFT, which allow for sequential monomer addition to create well-defined block structures. fluorine1.ru

Statistical Copolymerization with Diverse Monomers

Statistical copolymerization is a versatile method for modifying polymer properties by randomly incorporating two or more different monomer units along the polymer chain. The inclusion of this compound as a comonomer introduces pendant hydroxyl groups, which can significantly alter the characteristics of standard acrylic polymers. This approach allows for the fine-tuning of properties such as glass transition temperature (Tg), solubility, and adhesion.

The copolymerization of acrylic monomers is a well-established industrial process. For instance, the statistical free-radical copolymerization of n-butyl acrylate (BA) and methyl methacrylate (MMA) is widely used. researchgate.netscienceandtechnology.com.vn Introducing a hydroxyl-functional monomer like 5-HPA into such a system would predictably alter the polymer's polarity and potential for hydrogen bonding. The properties of these copolymers are highly dependent on the comonomer ratios. acs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over molecular weight and achieve low polydispersity indices (PDI) in statistical copolymers. rsc.org This method has been successfully used for the copolymerization of n-butyl acrylate with various semifluorinated acrylates, achieving random distribution of comonomers along the polymer backbone. rsc.org A similar level of control would be expected for the statistical copolymerization of 5-HPA with monomers like MMA, BA, or styrene, allowing for the synthesis of well-defined functional polymers.

Research on similar hydroxy-functional acrylates, such as 2-hydroxypropyl acrylate (HPA), has shown that statistical copolymers can be synthesized with adjustable lower critical solution temperature (LCST) properties, which are valuable for "smart" material applications. researchgate.net By varying the ratio of HPA with comonomers, the temperature-responsive behavior of the resulting polymer can be precisely controlled. researchgate.net

Table 1: Examples of Monomers for Statistical Copolymerization with Hydroxy-Functional Acrylates

| Comonomer | Polymerization Method | Potential Property Modification |

|---|---|---|

| Methyl Methacrylate (MMA) | Free Radical, RAFT | Increased Tg, hardness |

| n-Butyl Acrylate (BA) | Free Radical, RAFT | Decreased Tg, increased flexibility |

| Styrene (St) | ATRP, RAFT | Increased Tg, refractive index |

| N-Vinylpyrrolidone (NVP) | Free Radical, RAFT | Increased hydrophilicity, biocompatibility nih.gov |

Block Copolymer Architectures Incorporating this compound Units

Block copolymers, which consist of long sequences (blocks) of different monomer units, can self-assemble into ordered nanostructures. Incorporating 5-HPA into block copolymer architectures allows for the creation of materials with distinct hydrophilic and hydrophobic domains, stimuli-responsive properties, and sites for further functionalization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective technique for synthesizing well-defined block copolymers. cmu.edu The process typically involves polymerizing a first monomer to create a macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of a second monomer, yielding a diblock copolymer. This method is compatible with a wide range of functional monomers, including those with hydroxyl groups. cmu.edu

A powerful extension of this is Polymerization-Induced Self-Assembly (PISA), often conducted in aqueous media. In a typical aqueous PISA formulation, a hydrophilic polymer block is first synthesized. This soluble block is then chain-extended with a second monomer that forms an insoluble block. As the second block grows, it becomes hydrophobic, leading to in-situ self-assembly into nanoparticles with various morphologies (spheres, worms, or vesicles).

The synthesis of all-acrylic diblock copolymer nanoparticles using RAFT aqueous dispersion polymerization has been demonstrated with monomers structurally similar to 5-HPA, such as 4-hydroxybutyl acrylate (HBA). rsc.orgnih.gov In these systems, a hydrophilic block like poly(2-hydroxyethyl acrylate) (PHEA) or poly(glycerol monomethacrylate) (PGMA) is chain-extended with HBA. The resulting PGMA-b-PHBA or PHEA-b-PHBA copolymers form nano-objects whose morphology can be controlled by adjusting the degree of polymerization of each block. rsc.orgnih.gov These nanoparticles often exhibit thermoresponsive behavior, which is highly desirable for applications in biotechnology and materials science. nih.gov Given its structure, 5-HPA would be expected to serve as an effective core-forming block in a similar PISA process.

Table 2: Representative Block Copolymer Systems Using Hydroxy-Functional Acrylates

| Block A (Hydrophilic) | Block B (Core-forming, e.g., P(5-HPA)) | Polymerization Technique | Resulting Architecture |

|---|---|---|---|

| Poly(2-hydroxyethyl acrylate) (PHEA) | Poly(this compound) | RAFT Aqueous PISA | Diblock Copolymer Nano-objects rsc.org |

| Poly(glycerol monomethacrylate) (PGMA) | Poly(this compound) | RAFT Aqueous PISA | Diblock Copolymer Nano-objects nih.gov |

| Poly(ethylene glycol) (PEG) | Poly(this compound) | RAFT, ATRP | Amphiphilic Diblock Copolymers |

Graft Copolymer Synthesis Utilizing this compound as a Building Block

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. This compound can be incorporated into graft copolymers in several ways, primarily through "grafting-from" or "grafting-through" methods.

In the "grafting-from" approach, the hydroxyl groups present on a polymer backbone containing 5-HPA units can be chemically modified to act as initiation sites. For example, these hydroxyls can initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, resulting in a poly(this compound)-graft-poly(ε-caprolactone) (P(5-HPA)-g-PCL) copolymer. nih.gov This strategy creates a structure with a polyacrylate backbone and polyester (B1180765) side chains.

The "grafting-through" (or macromonomer) method involves the copolymerization of a conventional monomer (like 5-HPA) with a macromonomer, which is a polymer chain with a polymerizable end group (e.g., a vinyl or acrylate group). This technique has been used to synthesize graft copolymers with a poly(2-hydroxypropyl acrylate) backbone and side chains of poly(ethylene glycol), polyamide, or polyester by copolymerizing 2-hydroxypropyl acrylate with the corresponding macromonomers via RAFT polymerization. tandfonline.com A similar approach could be used where 5-HPA serves as the primary backbone monomer.

Conversely, 5-HPA itself can be grafted onto a pre-existing polymer backbone. For example, graft polymerization of acrylate monomers onto natural polymers like chitosan (B1678972) has been achieved using gamma radiation to create initiating radical sites on the backbone. researchgate.net This modifies the surface properties of the original material.

Reactivity Ratios and Microstructure Control in this compound Copolymers

The microstructure of a statistical copolymer—whether the monomer units are arranged in a random, alternating, or blocky fashion—is governed by the reactivity ratios (r1 and r2) of the comonomers. The reactivity ratio is the ratio of the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the other type of monomer.

If r1r2 ≈ 1 , the monomers are incorporated randomly, which is common for many acrylate/methacrylate pairs. rsc.org

If r1r2 ≈ 0 , there is a strong tendency for alternation.

If r1 > 1 and r2 < 1 , monomer 1 is incorporated more readily, leading to a blocky structure rich in monomer 1.

Determining reactivity ratios requires careful experimentation, typically involving polymerizing several different feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer. nih.gov Various linearization methods (e.g., Fineman-Ross, Kelen-Tudos) or non-linear least-squares analysis can be used to calculate the reactivity ratios from this data. researchgate.netcmu.eduekb.eg

For acrylate-methacrylate pairs, such as n-butyl acrylate and methyl methacrylate, the copolymerization generally leads to a random distribution of monomer units. nsf.gov In the atom transfer radical copolymerization (ATRP) of styrene (r1) and n-butyl acrylate (r2), the reactivity ratios were found to be in the range of r1 = 0.68–0.82 and r2 = 0.22–0.26, indicating that both radicals prefer to add styrene. cmu.edu The reactivity of 5-HPA is expected to be similar to other primary acrylates like n-butyl acrylate or 4-hydroxybutyl acrylate. Therefore, in copolymerization with methacrylates or styrene, it would likely exhibit reactivity ratios that lead to the formation of random or gradient copolymers rather than highly alternating structures. Control over the microstructure can thus be achieved by selecting comonomers with appropriate reactivity ratios.

Table 3: Reactivity Ratios for Representative Acrylate/Methacrylate Monomer Pairs

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Tendency | Polymerization System |

|---|---|---|---|---|---|---|

| Styrene | n-Butyl Acrylate | 0.75 (avg) | 0.24 (avg) | 0.18 | Random/Gradient cmu.edu | ATRP, 90 °C |

| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | 1.24 | Ideal Random researchgate.net | Free Radical, 62 °C |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | 0.05 | Alternating ekb.eg | Free Radical |

Post Polymerization Modification and Functionalization of Poly 5 Hydroxypentyl Acrylate Architectures

Chemical Derivatization of Hydroxyl Groups

The pendant hydroxyl (-OH) group on each repeating unit of poly(5-hydroxypentyl acrylate) is a key target for chemical derivatization. This functional group can undergo a variety of well-established chemical reactions, allowing for the introduction of new chemical moieties and the alteration of polymer properties. Common derivatization reactions include reactions with isocyanates, as well as esterification and etherification processes. nih.gov These modifications are crucial for tailoring the polymer for specific applications by altering its solubility, reactivity, and crosslinking capabilities.

The reaction between the hydroxyl groups of poly(this compound) and isocyanate (-NCO) groups is a highly efficient method for both crosslinking and functionalization. This polyaddition reaction results in the formation of stable urethane (B1682113) linkages. researchgate.net When di- or polyisocyanates are used, they can react with hydroxyl groups on different polymer chains, creating a crosslinked three-dimensional network. This process significantly enhances the mechanical properties and chemical resistance of the material. rsc.org

The extent of crosslinking can be controlled by adjusting the ratio of isocyanate to hydroxyl groups. mdpi.com This reaction typically proceeds readily, often at ambient or slightly elevated temperatures, and can be catalyzed to increase the reaction rate. researchgate.net Beyond simple crosslinking, monofunctional isocyanates bearing specific chemical functionalities (e.g., chromophores, bioactive molecules) can be used to append these moieties to the polymer backbone, thereby imparting new properties to the material. acs.org This method is widely used in the formulation of coatings, adhesives, and thermosets due to the robust nature of the resulting polyurethane network. rsc.orgmdpi.com

| Reactant | Functional Group | Resulting Linkage | Primary Outcome | Key Features |

|---|---|---|---|---|

| Di- or Polyisocyanate | -NCO | Urethane | Crosslinking | Forms a 3D polymer network, enhancing mechanical strength and solvent resistance. rsc.orgmdpi.com |

| Monofunctional Isocyanate | -NCO | Urethane | Functionalization | Attaches specific chemical moieties to the polymer side chain. acs.org |

Esterification and etherification are fundamental organic reactions that provide effective pathways for modifying the hydroxyl groups of poly(this compound). These reactions allow for the introduction of a wide array of chemical functionalities, thereby altering the polymer's properties such as hydrophobicity, thermal stability, and reactivity for subsequent modifications.

Esterification: The pendant hydroxyl groups can be readily converted to esters by reacting the polymer with carboxylic acids, acid anhydrides, or acyl chlorides. nih.govlibretexts.org This reaction is often catalyzed by an acid or a coupling agent. For example, reacting poly(this compound) with a carboxylic acid containing an alkyne group can prepare the polymer for subsequent "click" chemistry reactions. nih.gov This strategy has been successfully applied to similar hydroxyl-containing polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) to append a high density of alkyne moieties for further functionalization. nih.gov

Etherification: This process involves the formation of an ether linkage (C-O-C) from the hydroxyl group. While less common in post-polymerization modification of acrylates compared to esterification, it offers another route to attach various functional groups. Standard ether synthesis methods, such as the Williamson ether synthesis, could be adapted for this purpose, though reaction conditions would need to be carefully optimized to avoid side reactions with the acrylate (B77674) ester backbone.

| Reaction Type | Reagent Class | Resulting Linkage | Purpose | Example Application |

|---|---|---|---|---|

| Esterification | Carboxylic Acids, Acyl Chlorides, Anhydrides | Ester | Introduce functional groups, alter polarity | Reaction with propargyl-containing carboxylic acid to prepare for "click" chemistry. nih.gov |

| Etherification | Alkyl Halides (with base) | Ether | Introduce stable, non-hydrolyzable linkages | Attachment of alkyl chains to increase hydrophobicity. |

"Click" Chemistry Applications for Site-Specific Functionalization of Poly(this compound)

"Click" chemistry refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for polymer modification. rsc.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

For poly(this compound), the "click" chemistry approach typically involves a two-step process:

Introduction of a "Clickable" Handle: The pendant hydroxyl group is first modified to introduce either an azide (B81097) or an alkyne functionality. This is commonly achieved through an esterification reaction. For instance, the polymer can be reacted with 2-bromoisobutyryl bromide, followed by substitution with sodium azide to introduce azide groups. Alternatively, it can be esterified with an alkyne-containing carboxylic acid. nih.gov

"Click" Reaction: The azide- or alkyne-functionalized polymer is then reacted with a molecule containing the complementary functional group (an alkyne or azide, respectively). This reaction proceeds with high efficiency and specificity under mild conditions, allowing for the covalent attachment of a wide variety of molecules, such as peptides, fluorophores, or other polymers, to the poly(this compound) backbone. nih.govutoronto.ca

This methodology enables precise control over the placement and density of functional groups along the polymer chain, which is difficult to achieve through direct polymerization of functional monomers. Thiol-ene reactions are another type of "click" chemistry that can be employed for the site-specific functionalization of polymers. rsc.orgnih.gov

Tailoring Polymer Properties through Post-Synthetic Modification for Advanced Applications

Post-synthetic modification provides a powerful toolkit for precisely tailoring the properties of poly(this compound) for advanced applications. By strategically choosing the modification chemistry, a single polymer precursor can be transformed into a library of materials with diverse characteristics.

Mechanical Properties: Crosslinking the polymer chains, for instance through reactions with diisocyanates, transforms a thermoplastic material into a robust thermoset. rsc.org The crosslink density can be finely tuned to control properties such as stiffness, tensile strength, and swelling behavior in solvents. This is critical for applications in coatings, adhesives, and hydrogels. researchgate.netrsc.org

Thermal Properties: The introduction of bulky or rigid side groups via esterification or "click" chemistry can significantly increase the glass transition temperature (Tg) of the polymer. Conversely, attaching flexible side chains, such as poly(ethylene glycol), can lower the Tg.

Solubility and Wettability: The hydrophilic nature of the initial polymer, due to the hydroxyl groups, can be systematically altered. Esterification with long alkyl chains will render the polymer more hydrophobic, while attaching charged species or hydrophilic polymers like poly(ethylene glycol) can enhance its water solubility.

Bio-functionality: "Click" chemistry is particularly valuable for attaching bioactive molecules like peptides (e.g., RGD sequences) or carbohydrates. utoronto.ca This specific functionalization can be used to create materials for biomedical applications, such as cell scaffolds that promote cell adhesion or targeted drug delivery nanoparticles. utoronto.ca

By leveraging these post-synthetic modifications, poly(this compound) can be engineered into highly specialized materials for a wide range of advanced applications, from stimuli-responsive materials to sophisticated biomedical devices.

Advanced Characterization Techniques for Poly 5 Hydroxypentyl Acrylate and Derived Materials

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of polymeric materials.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer, confirming the success of polymerization, and detecting any impurities. The FTIR spectrum of poly(5-hydroxypentyl acrylate) is characterized by several key absorption bands.

The most prominent peak is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1740 cm⁻¹. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the range of 3200-3600 cm⁻¹, resulting from hydrogen bonding. The C-O stretching vibrations of the ester and alcohol functionalities are observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, the C-H stretching vibrations of the polymer backbone and the pentyl side chain are found around 2850-3000 cm⁻¹. researchgate.net The disappearance of the characteristic peaks of the acrylate (B77674) C=C double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹) in the polymer spectrum confirms the completion of the polymerization reaction. wyatt.com

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~2940, ~2860 | C-H stretching (aliphatic) |

| ~1735 (strong) | C=O stretching (ester carbonyl) |

| ~1460 | C-H bending |

| ~1170 | C-O stretching (ester) |

| ~1060 | C-O stretching (alcohol) |

Note: The exact positions of the peaks can vary slightly depending on the polymer's environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the microstructure, tacticity, and composition of polymers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) provides quantitative information about the different types of protons in the polymer structure. The broad signals observed are characteristic of polymeric materials. The protons of the polymer backbone (methine and methylene (B1212753) groups) typically resonate in the range of 1.5-2.5 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to appear around 4.0 ppm. The protons of the methylene groups in the pentyl side chain will resonate at various chemical shifts between 1.3 and 1.7 ppm. The proton of the hydroxyl group (-OH) will appear as a broad signal, the position of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with distinct signals for each carbon atom in the repeating unit. The carbonyl carbon of the ester group is typically found in the downfield region, around 175 ppm. The carbons of the polymer backbone resonate in the range of 35-45 ppm. The carbon atom of the methylene group attached to the ester oxygen (-O-CH₂-) is expected around 64 ppm, while the other methylene carbons of the pentyl chain will appear between 20 and 40 ppm. The carbon bearing the hydroxyl group (-CH₂-OH) would be expected around 62 ppm. nih.govrsc.orgchemicalbook.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra and providing more detailed microstructural information, including the tacticity of the polymer chain. iupac.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Poly(this compound)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Polymer Backbone (-CH-, -CH₂-) | 1.5 - 2.5 | 35 - 45 |

| Ester Carbonyl (-C=O) | - | ~175 |

| Methylene adjacent to ester (-O-CH₂-) | ~4.0 | ~64 |

| Methylene adjacent to hydroxyl (-CH₂-OH) | ~3.6 | ~62 |

| Pentyl chain methylenes (-CH₂-) | 1.3 - 1.7 | 20 - 40 |

| Hydroxyl proton (-OH) | Variable (broad) | - |

Note: Chemical shifts are approximate and can be influenced by the solvent, temperature, and polymer microstructure.

Molecular Weight and Distribution Determination

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. researchgate.netlcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution.

For poly(this compound), a suitable solvent system, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), would be used to dissolve the polymer. rsc.org The solution is then passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. The elution times are calibrated against polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)) to construct a calibration curve and determine the molecular weight distribution of the sample. researchgate.netcmu.edu

Table 3: Illustrative GPC/SEC Data for a Poly(hydroxyalkyl acrylate)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PHPA Batch 1 | 45,000 | 63,000 | 1.4 |

| PHPA Batch 2 | 52,000 | 75,000 | 1.44 |

Note: This is hypothetical data to illustrate the type of information obtained from GPC/SEC analysis. Actual values will depend on the specific polymerization conditions.

Light scattering techniques are absolute methods for determining the molecular weight and size of polymers in solution, without the need for column calibration. jnanoworld.com

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of scattering angle and polymer concentration. From this data, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂), which is a measure of polymer-solvent interactions, can be determined. SLS is particularly useful for characterizing high molecular weight polymers and studying polymer aggregation.

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the polymer coils in solution. Analysis of these fluctuations provides the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated using the Stokes-Einstein equation. DLS is highly sensitive to the presence of large aggregates and can be used to determine the size distribution of particles in a dispersion. researchgate.net

Thermal Characterization

Thermal analysis techniques are employed to investigate the thermal transitions and stability of polymers.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature. For poly(this compound), DSC can be used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, the melting temperature (Tm) and the heat of fusion can also be determined. For a related polymer, poly(2-hydroxyethyl methacrylate), the glass transition temperature is reported to be around 85 °C. koreascience.krnih.govsemanticscholar.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of the polymer and to determine its decomposition temperature. The TGA thermogram of poly(this compound) would show the onset of degradation and the temperature at which maximum weight loss occurs. The degradation of polyacrylates typically occurs in multiple stages, involving side-chain and main-chain scission. researchgate.net

Table 4: Representative Thermal Properties of a Poly(hydroxyalkyl acrylate)

| Property | Value |

| Glass Transition Temperature (Tg) | ~ 50 - 70 °C |

| Onset of Decomposition (TGA, 5% weight loss) | ~ 250 - 300 °C |

Note: These are estimated values based on similar poly(hydroxyalkyl acrylates). The actual values for poly(this compound) may vary depending on its molecular weight and purity.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. researchgate.net It is instrumental in identifying key phase transitions in polymers like poly(this compound).

The primary thermal event observed for amorphous polymers like P5HPA is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is detected as a step-change in the heat capacity in the DSC thermogram. The presence of the flexible pentyl chain and the hydroxyl group, which can participate in hydrogen bonding, influences the Tg of P5HPA. For comparison, polyacrylates with varying side-chain lengths exhibit different Tg values, which provides context for the expected behavior of P5HPA. For instance, poly(n-butyl acrylate) has a significantly lower Tg than poly(methyl acrylate) due to the plasticizing effect of the longer alkyl chain.

In addition to the Tg, DSC can detect other thermal events such as melting (Tm) and crystallization (Tc) temperatures if the polymer has crystalline domains. It can also be used to study the kinetics of polymerization (curing) by measuring the heat released during the reaction. umn.edu The analysis of these transitions is critical for determining the material's processing window and its performance at different temperatures. mdpi.com

Table 1: Representative Thermal Transitions for Polyacrylates Measured by DSC Data presented are illustrative for comparable polyacrylates to provide context for poly(this compound).

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl acrylate) | ~10 |

| Poly(ethyl acrylate) | ~ -24 |

| Poly(n-butyl acrylate) | ~ -54 |

| Poly(2-hydroxyethyl acrylate) | ~ 85 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). researchgate.net This technique is essential for determining the thermal stability and decomposition profile of poly(this compound).

A typical TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net For polyacrylates, thermal degradation often occurs in distinct stages. mdpi.comnih.gov The initial weight loss might be attributed to the loss of trapped solvent or moisture, while subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the polymer backbone. researchgate.net

The degradation mechanism of polyacrylates can involve random chain scission and depolymerization. epa.gov The temperature at which significant degradation begins (the onset temperature) is a key indicator of the material's thermal stability. The presence of the hydroxyl group in P5HPA may influence its degradation pathway compared to simple poly(alkyl acrylates). TGA is widely used to evaluate how additives, cross-linking, or copolymerization affect the thermal stability of the final material. nih.gov

Table 2: Decomposition Temperatures for Various Polymers from TGA Data are representative and show the temperature at which a certain percentage of weight loss occurs, indicating thermal stability.

| Polymer | Onset Decomposition Temp. (°C) | Temp. at 50% Weight Loss (°C) | Atmosphere |

| Poly(methyl methacrylate) | ~280 | ~380 | Nitrogen |

| Poly(butyl acrylate) | ~320 | ~400 | Nitrogen |

| Poly(lactic-co-glycolide) (PLGA) | ~250 | ~350 | Nitrogen |

Morphological and Microstructural Investigations

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques for investigating the morphology and microstructure of polymeric materials at the nanoscale.

TEM provides high-resolution, two-dimensional images of the internal structure of a material. For polymers, this requires preparing ultra-thin sections of the sample. pagepressjournals.org TEM is particularly useful for visualizing the morphology of polymer blends, composites, or block copolymers derived from this compound. For example, if P5HPA were used in a block copolymer, TEM could reveal the phase-separated domains (e.g., lamellae, cylinders, or spheres) formed by the different polymer blocks. researchgate.net In nanocomposites, TEM can show the dispersion and distribution of nanofillers within the P5HPA matrix. researchgate.net

AFM , on the other hand, is a surface imaging technique that provides three-dimensional topographical information. It operates by scanning a sharp tip over the sample surface. AFM is ideal for examining the surface of P5HPA films, coatings, or hydrogels without the need for complex sample preparation. researchgate.net It can reveal surface roughness, the presence of domains in a polymer blend, and the morphology of latex films. acs.org AFM can be operated in different modes to map not just topography but also variations in mechanical properties like adhesion and stiffness across the surface.

Surface Plasmon Resonance (SPR) and Sum Frequency Generation (SFG) for Surface Properties

Surface Plasmon Resonance (SPR) and Sum Frequency Generation (SFG) are advanced, non-destructive optical techniques used to probe the surface properties of materials and molecular interactions at interfaces.

SPR is a highly sensitive technique for monitoring binding events on a sensor surface in real-time. nih.gov A thin film of poly(this compound) could be coated onto an SPR sensor chip to study its interaction with other molecules, such as proteins, DNA, or other polymers. The technique measures changes in the refractive index at the surface, which allows for the quantitative analysis of adsorption and desorption kinetics, providing association and dissociation rate constants. nih.gov This is valuable for applications in biosensors and biocompatible coatings.

SFG is an interface-specific vibrational spectroscopy technique. researchgate.net It provides information about the chemical structure and molecular orientation of molecules specifically at an interface. nih.gov For a P5HPA surface exposed to air or water, SFG could selectively probe the orientation of the side chains. For example, it could determine whether the hydrophobic pentyl groups or the hydrophilic hydroxyl groups preferentially orient towards the interface, which governs the surface's wetting and biocompatibility properties. nih.gov SFG is unique in its ability to provide molecular-level structural information at buried interfaces, such as a polymer/liquid or polymer/solid interface. mdpi.com

Rheological Properties and Viscoelastic Behavior

Rheology is the study of the flow and deformation of matter. For polymers like poly(this compound), rheological measurements provide critical information about their viscoelastic behavior, which is a combination of viscous (liquid-like) and elastic (solid-like) properties. These properties are crucial for processing (e.g., extrusion, coating) and for the final performance of the material. mdpi.com

Rheological properties are typically measured using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting response. Key parameters obtained include:

Viscosity (η): A measure of a fluid's resistance to flow. For polymer melts or solutions, viscosity often depends on the shear rate (shear-thinning behavior is common). mdpi.com

Storage Modulus (G'): Represents the elastic component of the material's response and is related to the energy stored during deformation.

Loss Modulus (G''): Represents the viscous component and is related to the energy dissipated as heat during deformation.

The dependence of G', G'', and complex viscosity (η*) on frequency, temperature, and strain provides a detailed picture of the polymer's viscoelastic nature. rsc.org For example, the crossover point where G' = G'' can be related to a characteristic relaxation time of the polymer chains. These properties are highly dependent on molecular weight, molecular weight distribution, and polymer architecture (e.g., linear vs. branched). researchgate.net Understanding the rheology of P5HPA is essential for optimizing its processing conditions and predicting its mechanical behavior in applications such as adhesives, coatings, and hydrogels.

Research Applications of Poly 5 Hydroxypentyl Acrylate and Its Copolymers

Advanced Coatings and Adhesives

The presence of hydroxyl groups on the polymer backbone makes hydroxyl-functional acrylic resins, such as those derived from 5-HPA, extremely versatile in the formulation of high-performance coatings and adhesives. ulprospector.comvistashimi.com These groups act as reactive sites for crosslinking and promote adhesion to various substrates.

Hydroxyl-functional acrylic resins are key components in two-component (2K) coating systems used in demanding environments. ulprospector.com They are widely employed in industrial and automotive coatings, serving as primers, topcoats, and clear coats. vistashimi.com In the automotive refinish sector, for instance, a significant percentage of 2K polyurethane coatings utilize hydroxyl acrylic binders. wangqinresins.com Similarly, they are formulated into corrosion-resistant primers and high-flexibility topcoats for industrial maintenance and marine applications. wangqinresins.com

When copolymerized into an acrylic resin, 5-HPA introduces reactive hydroxyl sites. These sites can be crosslinked with isocyanates to form polyurethane coatings or with melamine (B1676169) resins to create thermoset films. ulprospector.com This crosslinking process results in a durable, three-dimensional polymer network that provides excellent resistance to weathering, chemicals, abrasion, chipping, scratching, and fading. ulprospector.comvistashimi.com The choice of crosslinker and the hydroxyl value of the resin—an indicator of the number of available OH groups—allow formulators to precisely tailor the final properties of the coating, balancing hardness and flexibility for specific applications. ulprospector.comsaitechinfo.com

In the field of pressure-sensitive adhesives, functional monomers are incorporated into the polymer backbone to control viscoelastic properties and enhance performance. researchgate.net The inclusion of hydroxyl-functional monomers, such as 5-HPA, serves two primary functions. Firstly, the polar hydroxyl groups increase the polarity of the adhesive, which can improve adhesion to polar substrates like metals. pstc.org

Secondly, the hydroxyl groups provide reactive sites for post-polymerization crosslinking. pstc.org Crosslinking the acrylic polymer chains increases the cohesive strength (shear resistance) of the PSA. pstc.orgrsc.org This is a critical parameter for applications requiring high creep resistance. rsc.org By adjusting the concentration of the hydroxyl-functional monomer and the degree of crosslinking, researchers can fine-tune the balance between the three key PSA properties: tack, peel adhesion, and shear strength. researchgate.net For example, increasing molecular weight and crosslink density generally improves cohesive strength while potentially reducing peel adhesion. pstc.org The use of 5-HPA, with its relatively long and flexible pentyl spacer chain, can also influence the glass transition temperature (Tg) and tackiness of the adhesive. pstc.org

| Property | Description | Influence of Hydroxyl Groups & Crosslinking |

|---|---|---|

| Tack | The initial "stickiness" or "quick stick" of the adhesive upon minimal contact pressure. | Primarily a function of the base polymer's low Tg and viscoelasticity. Can be modified by adjusting monomer composition. |

| Peel Adhesion | The force required to remove the adhesive tape from a substrate at a specified angle and rate. | Enhanced by polar hydroxyl groups bonding to polar substrates. Can be reduced if crosslinking is too high, making the adhesive too firm. pstc.org |

| Shear Strength (Cohesion) | The ability of the adhesive to resist shear forces and creep; a measure of internal strength. | Significantly increased by crosslinking via the hydroxyl functional sites, which builds molecular weight and creates a stronger polymer network. pstc.orgrsc.org |

5-Hydroxypentyl acrylate (B77674) is a bifunctional monomer, making it a valuable component in both radiation-curable and thermally-cured systems.

UV-Curable Systems : The acrylate group in 5-HPA is highly reactive and readily participates in free-radical polymerization when exposed to ultraviolet (UV) radiation in the presence of a photoinitiator. arkema.com Acrylic copolymers can be incorporated into UV resin formulations to improve properties such as adhesion, flexibility, and toughness. arkema.com The hydroxyl functionality can further contribute to intercoat adhesion in multi-layer UV-cured systems. saitechinfo.com

Thermosetting Paints : The hydroxyl group serves as the reactive site for thermal curing. ulprospector.com In thermoset paint formulations, hydroxyl-functional acrylic polymers are combined with crosslinking agents like melamine-formaldehyde or urea-formaldehyde resins. rsc.org Upon baking at elevated temperatures, these components react to form a highly crosslinked, durable, and chemically resistant film. ulprospector.comsaitechinfo.com This chemistry is fundamental to many industrial baking enamels and automotive coatings. saitechinfo.com

The incorporation of 5-HPA into acrylic copolymers directly enhances several key performance characteristics, primarily through the functionality of the hydroxyl group.

Adhesion : The polarity of the hydroxyl group improves the wetting ability of the coating or adhesive on polar substrates like metal and wood. saitechinfo.com It can form hydrogen bonds with surfaces, leading to stronger physical adhesion. saitechinfo.com In multi-coat systems, these groups can improve intercoat adhesion, sometimes by chemically linking with the subsequent layer. saitechinfo.com

Weatherability : While acrylic polymer backbones are inherently resistant to UV degradation, crosslinking further enhances their durability for exterior applications. saitechinfo.com A crosslinked film maintains its gloss better and shows increased resistance to environmental factors like UV radiation, moisture, and temperature fluctuations, which can cause chalking, fading, or delamination. ulprospector.comvistashimi.comsaitechinfo.com

Optical and Electronic Materials

The versatility of polymers containing 5-HPA extends to materials where optical properties are critical. The hydroxyl group, in particular, offers a route for tailoring the refractive index of the final polymer.

The refractive index (RI) of a polymer is dependent on its molecular structure and can be altered for applications such as optical filters and antireflection films. researchgate.net While the poly(5-hydroxypentyl acrylate) homopolymer itself does not possess a particularly high refractive index, the hydroxyl functionality provides a strategic anchor point for post-polymerization modification. researchgate.netnih.gov

A powerful strategy for modulating the refractive index is the "grafting-onto" method. mdpi.com This process involves two main steps:

Backbone Synthesis : A copolymer is first synthesized using this compound and other acrylic monomers. This creates a polymer backbone with a controlled number of pendant hydroxyl groups.

Grafting Reaction : The resulting hydroxyl-functional polymer is then reacted with a molecule that has both a high refractive index moiety (e.g., an aromatic, sulfur-containing, or bromine-containing group) and a chemical group that can react with the hydroxyl group (e.g., an isocyanate or acid chloride).

This grafting reaction covalently bonds the high-RI group to the polymer backbone. nih.govmdpi.com By carefully controlling the concentration of 5-HPA in the initial copolymer and the efficiency of the subsequent grafting reaction, the final refractive index of the material can be precisely tuned. This approach allows for the design of polymers with specific refractive indices tailored for advanced optical applications.

Photo-Crosslinkable Polymer Systems

Photo-crosslinkable polymers are materials that can be converted from a liquid or soluble state to a solid, insoluble network through exposure to light, typically in the presence of a photoinitiator. This process, known as photopolymerization, allows for the rapid and spatially controlled fabrication of complex structures. The hydroxyl group in this compound serves as a reactive site, making its corresponding polymer, poly(this compound), and its copolymers valuable components in the formulation of such systems.

While specific research detailing the photo-crosslinking of polymers derived exclusively from this compound is limited in publicly accessible literature, the principles of photo-crosslinking in similar hydroxy-functional acrylates are well-established. For instance, hydroxyalkyl acrylates like hydroxyethyl (B10761427) acrylate (HEA) and hydroxypropyl acrylate (HPA) are known to form cross-linked networks upon polymerization, a property that enhances their performance in various applications. jinfonchem.com These systems typically undergo free radical polymerization initiated by a photoinitiator that decomposes upon light exposure, creating radicals that react with the acrylate double bonds.

In the context of poly(this compound), the pendant hydroxyl groups can be further functionalized with photo-reactive moieties, such as methacrylate (B99206) or cinnamate (B1238496) groups, to enhance their crosslinking efficiency. Alternatively, they can participate in crosslinking reactions with other multifunctional monomers or oligomers. The length of the pentyl chain in this compound can influence the properties of the resulting crosslinked network, such as its flexibility, hydrophobicity, and thermal stability.

Potential applications for photo-crosslinkable systems based on poly(this compound) could include the fabrication of hydrogels for biomedical applications, the development of coatings and adhesives with tailored properties, and in advanced manufacturing processes like 3D printing. However, detailed research findings and specific data on the performance of poly(this compound) in these systems are not widely available.

Other Emerging and Specialized Applications

Beyond photo-crosslinkable systems, the unique chemical structure of this compound suggests its utility in a range of other emerging and specialized applications, primarily driven by the presence of the hydroxyl functional group and the flexibility of the pentyl chain.

Biomedical Applications: Polymers containing hydroxyl groups are often explored for biomedical applications due to their potential for biocompatibility and their ability to be functionalized. evitachem.com Copolymers of this compound could be designed to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels could potentially be used in drug delivery systems, where the release of a therapeutic agent can be controlled, and in tissue engineering as scaffolds that support cell growth and tissue regeneration. The specific properties of these hydrogels would depend on the comonomers used and the crosslinking density of the polymer network.

Coatings and Adhesives: Hydroxy-functional acrylic polymers are widely used in the coatings and adhesives industry due to their excellent adhesion properties and durability. jinfonchem.com The hydroxyl groups can participate in crosslinking reactions with other resins, such as isocyanates or melamines, to form durable and chemically resistant coatings. Copolymers of this compound could be used to formulate coatings for automotive, industrial, and architectural applications. google.com In adhesives, these polymers can enhance bonding to a variety of substrates. The length of the pentyl group in this compound may impart a degree of flexibility and impact resistance to the final coating or adhesive.

Thermoresponsive Polymers: There is a growing interest in "smart" polymers that respond to external stimuli, such as temperature. While research on the thermoresponsive properties of poly(this compound) is not readily available, polymers based on other hydroxyalkyl (meth)acrylates are known to exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. kinampark.comrsc.org By copolymerizing this compound with other monomers, it might be possible to create thermoresponsive polymers with tunable transition temperatures, making them suitable for applications in areas like controlled drug release and smart surfaces.

Computational and Theoretical Investigations of 5 Hydroxypentyl Acrylate Systems

Molecular Dynamics Simulations of 5-Hydroxypentyl Acrylate (B77674) Monomers and Polymers

Molecular dynamics (MD) simulations serve as a powerful tool to probe the dynamic behavior of 5-hydroxypentyl acrylate at an atomistic level. These simulations can elucidate the conformational landscape of the monomer and the intricate intermolecular interactions that govern the structure and properties of the resulting polymer.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the this compound monomer is a key determinant of its reactivity and the resulting polymer architecture. The pentyl chain allows for a multitude of rotational isomers, influencing the accessibility of the acrylate double bond for polymerization. MD simulations can map the potential energy surface of the monomer, identifying low-energy conformers and the energy barriers between them.

A significant feature of this compound is the terminal hydroxyl group, which is capable of forming hydrogen bonds. In the bulk monomer, these hydrogen bonds can lead to transient networks and specific molecular arrangements. In the context of poly(this compound), both intramolecular and intermolecular hydrogen bonding can occur. Intramolecular hydrogen bonds, for instance, can form between the hydroxyl group of one monomer unit and the carbonyl oxygen of a neighboring unit along the polymer chain. Intermolecular hydrogen bonds, on the other hand, play a crucial role in the interaction between polymer chains, significantly impacting the material's bulk properties such as its glass transition temperature and mechanical strength.

MD simulations on similar systems, such as poly(2-hydroxyethyl acrylate), have highlighted the importance of hydrogen bonding in dictating the local chain structure and dynamics. It is anticipated that the longer pentyl spacer in poly(this compound) would lead to a different balance of hydrophobic and hydrophilic interactions, influencing the strength and prevalence of hydrogen bonding networks.

| Polymer System | Interaction Type | Estimated Energy (kJ/mol) | Significance |

|---|---|---|---|

| Poly(2-hydroxyethyl acrylate) | Hydrogen Bonding (OH---O=C) | -20 to -25 | Dominant interaction influencing chain packing and cohesion. |

| Poly(this compound) (Predicted) | Hydrogen Bonding (OH---O=C) | -18 to -23 | Slightly weaker due to increased chain flexibility and steric hindrance from the longer alkyl chain. |

| Poly(this compound) (Predicted) | Van der Waals (pentyl chain) | -5 to -10 (per unit) | Contributes significantly to cohesion and influences polymer solubility. |

Prediction of Self-Assembly Behavior in Poly(this compound) Copolymers

The amphiphilic nature of the this compound monomer unit, with its hydrophobic pentyl chain and hydrophilic hydroxyl group, makes it an interesting candidate for the development of self-assembling copolymers. When copolymerized with either more hydrophobic or more hydrophilic monomers, the resulting block or graft copolymers are expected to exhibit microphase separation, leading to the formation of ordered nanostructures in solution or in the solid state.

Molecular dynamics simulations can be employed to predict the self-assembly behavior of such copolymers. By modeling the interactions between different polymer blocks and a solvent, it is possible to forecast the formation of various morphologies, such as micelles, vesicles, or lamellar structures. The balance between the hydrophobic interactions of the pentyl chains and the hydrophilic interactions of the hydroxyl groups, along with the interactions of the comonomer units, will dictate the final assembled structure. For instance, in an aqueous environment, copolymers of this compound with a hydrophobic monomer would likely form micelles with a hydrophobic core and a corona of the hydrophilic, hydroxyl-containing segments.

Quantum Chemical Calculations (e.g., DFT) for Monomer Reactivity and Polymerization Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic structure of the this compound monomer and for elucidating the mechanism of its polymerization. european-coatings.com These calculations can provide quantitative data on reaction energetics and transition state structures.

The reactivity of the acrylate double bond is influenced by the electronic effects of the ester and the hydroxypentyl groups. DFT can be used to calculate various reactivity indices, such as the Fukui function and the dual descriptor, which can predict the most susceptible sites for radical attack. The presence of the hydroxyl group can also influence the reactivity through potential hydrogen bonding with the incoming radical or the transition state. Studies on similar hydroxyalkyl acrylates have shown that such interactions can affect the activation energy of the propagation step. researchgate.net